molecular formula C23H22O6 B2544915 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate CAS No. 308299-60-7

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Cat. No. B2544915
CAS RN: 308299-60-7
M. Wt: 394.423
InChI Key: AIWZSEWAXNIRJB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate, also known as MCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. MCC is a derivative of coumarin, a natural compound found in many plants, which has been widely studied for its anticoagulant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Synthesis and Characterization

Research in the area of synthesis and characterization of compounds related to 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has shown a variety of methods and applications. For instance, the synthesis and characterization of 11-Amino-3-methoxy-8-substituted-12-aryl-8,9-dihydro-7H-chromeno[2,3-b]quinolin-10(12H)-one derivatives involved the condensation of 3-methoxyphenol with various compounds, indicating a broad scope of chemical transformations and potential applications in material science and medicinal chemistry (Han et al., 2014).

Catalysis and Organic Transformations

Further research highlights the use of similar compounds in catalysis and organic transformations. An example is the indium triflate catalyzed microwave-assisted alkenylation of methoxyphenols, which led to the exclusive formation of indenes or chromenes depending on the position of the methoxy group on phenol. This research shows the versatility of these compounds in synthesizing a wide range of chemical structures, which can be crucial in developing new pharmaceuticals and materials (Rao et al., 2015).

Antibacterial Activity

Another significant application is in the field of antibacterial research. A study on the antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, which shares a structural motif with the compound , reported high levels of antibacterial activity. This suggests potential applications in designing new antibacterial agents to combat resistant strains of bacteria (Behrami & Dobroshi, 2019).

Green Chemistry

In green chemistry, the synthesis of densely functionalized 4H-chromene derivatives through a sequential one-pot, atom economical three-component reaction highlights the environmental benefits and efficiency of using such compounds in organic synthesis. This approach minimizes waste and maximizes yield, contributing to more sustainable chemical production processes (Boominathan et al., 2011).

properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-26-16-7-9-17(10-8-16)28-21-14-27-20-13-18(11-12-19(20)22(21)24)29-23(25)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWZSEWAXNIRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

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